7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate
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Overview
Description
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate is a chemical compound with the molecular formula C15H11BrO2S and a molecular weight of 335.22 g/mol . This compound belongs to the class of organic compounds known as thiochromenes, which are sulfur-containing analogs of chromenes. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and an acetate group at the 3rd position of the benzo[de]thiochromene core.
Preparation Methods
The synthesis of 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate can be achieved through various synthetic routes. One common method involves the bromination of 2-methylbenzo[de]thiochromene followed by acetylation.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide, potassium fluoride, and organometallic reagents.
Oxidation Reactions: The thiochromene core can undergo oxidation to form sulfoxides or sulfones. Typical oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiochromane derivative. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Acetylation and Deacetylation: The acetate group can be introduced or removed under acidic or basic conditions using acetic anhydride or sodium hydroxide, respectively.
Scientific Research Applications
7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have applications in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atom and acetate group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to specific sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate include:
2-methylbenzo[de]thiochromen-3-yl acetate: Lacks the bromine atom at the 7th position, resulting in different reactivity and biological activity.
7-chloro-2-methylbenzo[de]thiochromen-3-yl acetate:
7-bromo-2-methylbenzo[de]chromen-3-yl acetate: Lacks the sulfur atom in the thiochromene core, leading to variations in its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(10-bromo-3-methyl-2-thiatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-4-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2S/c1-8-15(18-9(2)17)11-5-3-4-10-12(16)6-7-13(19-8)14(10)11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRSTRQJNWADAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C(C=CC(=C32)S1)Br)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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